4-(2-Amino-2-methylpropyl)phenol

Overview

Description

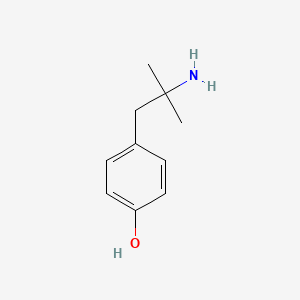

4-(2-Amino-2-methylpropyl)phenol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is also known by other names such as 4-(2-Amino-2,2-dimethylethyl)phenol and 4-(2-Methyl-2-Aminopropyl)phenol . This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It has been shown to inhibit the uptake of amines by the brain , suggesting that it may interact with amine transporters or receptors in the nervous system.

Mode of Action

Given its inhibitory effect on amine uptake in the brain , it may bind to or modulate the function of amine transporters, thereby altering neurotransmitter levels and neuronal signaling.

Pharmacokinetics

Its solubility in water, ethanol, and acetone suggests that it may have good bioavailability and could be distributed throughout the body following absorption.

Result of Action

Its ability to inhibit amine uptake in the brain could potentially alter neuronal signaling and impact behaviors or physiological processes regulated by neurotransmitters.

Preparation Methods

The synthesis of 4-(2-Amino-2-methylpropyl)phenol can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of phenol with dimethyl-aminoethylchloride . This reaction typically requires an acid catalyst such as aluminum chloride (AlCl3) and is conducted under controlled conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

4-(2-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like alkyl halides or acyl chlorides .

Scientific Research Applications

4-(2-Amino-2-methylpropyl)phenol has several scientific research applications:

Allosteric Modifiers of Hemoglobin: Research has shown that compounds structurally related to this compound can act as allosteric modifiers of hemoglobin, potentially increasing oxygen supply in clinical and biological settings.

Antimicrobial and Antidiabetic Activities: Derivatives of this compound have exhibited broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, suggesting potential antidiabetic properties.

Antioxidative and Antiproliferative Effects:

Cell Wall Inhibition: Some structurally related compounds have shown antimicrobial activity against gram-positive bacteria and fungi by inhibiting the synthesis of cell wall mucopeptides.

Comparison with Similar Compounds

4-(2-Amino-2-methylpropyl)phenol can be compared with other similar compounds such as:

Tyramine hydrochloride: Similar in structure but differs in its biological activity and applications.

p-Methoxymethamphetamine: Shares structural similarities but has different pharmacological effects.

N-Methyltyramine: Another structurally related compound with distinct biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.

Biological Activity

4-(2-Amino-2-methylpropyl)phenol, also known by its CAS number 51706-55-9, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- Structure : The compound features a phenolic ring with a para-substituted 2-amino-2-methylpropyl group, which contributes to its unique biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Neuropharmacological Effects :

- It has been shown to inhibit the uptake of biogenic amines in the brain, suggesting potential applications in neuropharmacology. This inhibition may influence neurotransmitter levels, which could be relevant for conditions such as depression or anxiety disorders.

-

Antioxidant Properties :

- Preliminary studies suggest that this compound may act as an antioxidant, helping to mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

-

Allosteric Modulation :

- This compound has been identified as an allosteric modifier of hemoglobin, potentially enhancing oxygen delivery in clinical settings. This property could be beneficial in treating conditions related to hypoxia.

-

Antimicrobial Activity :

- Derivatives of this compound have demonstrated broad-spectrum antimicrobial activity against various pathogens, including gram-positive bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

-

Antidiabetic Effects :

- Some studies have indicated that derivatives of this compound can inhibit enzymes such as amylase and glucosidase, which are involved in carbohydrate metabolism. This inhibition may contribute to antidiabetic effects by regulating glucose levels.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Aminergic Transporters : By blocking the uptake of neurotransmitters like serotonin and dopamine, the compound can alter synaptic transmission and potentially improve mood disorders.

- Oxidative Stress Reduction : The antioxidant properties likely stem from its ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.

- Allosteric Interaction with Hemoglobin : Its role as an allosteric modifier may involve conformational changes in hemoglobin that enhance its affinity for oxygen, thus improving oxygen transport in tissues.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-2-(2-amino-2-methylpropyl)phenol | Additional amino group | Potentially enhanced biological activity |

| 4-(2-Methyl-2-nitropropyl)phenol | Nitro group instead of amino | Different reactivity due to nitro group presence |

| Tyramine | Similar structure | Varies in biological activity |

| N-Methyltyramine | Distinct pharmacological properties | Different effects compared to 4-(2-Amino...) |

Case Studies

-

Neuropharmacological Research :

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant decrease in serotonin uptake, suggesting its potential as a therapeutic agent for mood disorders. -

Antimicrobial Efficacy :

In vitro tests showed that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections. -

Diabetes Management :

Research demonstrated that certain derivatives inhibited α-amylase and α-glucosidase activities effectively, indicating their potential use as antidiabetic agents by controlling postprandial blood glucose levels.

Properties

IUPAC Name |

4-(2-amino-2-methylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11)7-8-3-5-9(12)6-4-8/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFAEBUKXCRWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965977 | |

| Record name | 4-(2-Amino-2-methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51706-55-9 | |

| Record name | 4-Hydroxyphentermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051706559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-2-methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.